molecular formula C19H14N2OS B2817223 N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 941924-78-3

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2817223
CAS No.: 941924-78-3
M. Wt: 318.39
InChI Key: IAPZLANCARLXMN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a benzo[d]thiazole ring fused with a naphthalene moiety through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acylation: The benzo[d]thiazole derivative is then acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole and naphthalene rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-naphthyl)acetamide: Similar structure but lacks the benzo[d]thiazole ring.

    Benzo[d]thiazole derivatives: Compounds with variations in the substituents on the benzo[d]thiazole ring.

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the benzo[d]thiazole and naphthalene moieties, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-19(21-15-8-9-18-17(11-15)20-12-23-18)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,11-12H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPZLANCARLXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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